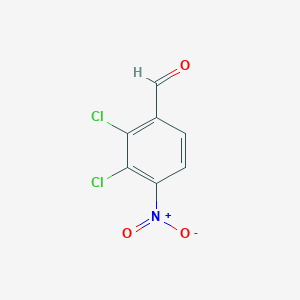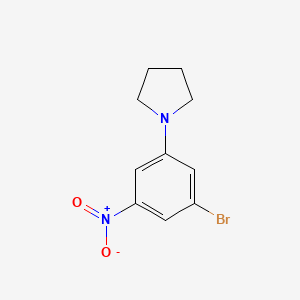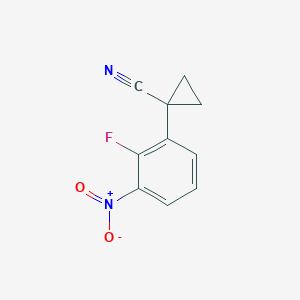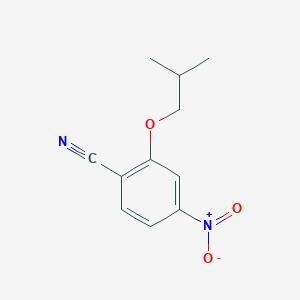
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane
Übersicht
Beschreibung
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane is a chemical compound that features a trifluoromethyl group, a nitro group, and a sulfane group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl (2-alkynylphenyl)sulfanes, promoted by bismuth chloride (BiCl3) under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of non-ozone depleting precursors such as trifluoromethane (CF3H) or trifluoroacetate is also considered for environmentally friendly production .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like IBX, reducing agents such as hydrogen gas or metal hydrides, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane involves its interaction with molecular targets through its trifluoromethyl and nitro groups. These groups can participate in various chemical reactions, such as radical formation and electron transfer, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through specific pathways that involve these molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylphenyl sulfones: These compounds share the trifluoromethyl and phenyl groups but differ in the presence of a sulfone group instead of a sulfane group.
Trifluoromethyl ketones: These compounds have a trifluoromethyl group attached to a ketone, offering different reactivity and applications.
Uniqueness
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane is unique due to the combination of its trifluoromethyl, nitro, and sulfane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXZEUICDRWOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














